molecular formula C8H11NO B072406 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One CAS No. 1500-93-2

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Cat. No. B072406
CAS RN: 1500-93-2
M. Wt: 137.18 g/mol
InChI Key: KSZNMNSPWOIFPE-UHFFFAOYSA-N
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Description

The compound 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is a pyrrole derivative of significant interest due to its unique chemical and physical properties. It is part of a broader class of compounds that have been extensively studied for their synthetic methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

A penta-substituted pyrrole derivative related to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One was synthesized in a one-pot four-component coupling reaction, showcasing the compound's complex synthetic pathway and its structural diversity. This synthesis utilized natural hydroxyapatite as a catalyst, demonstrating the efficiency and eco-friendliness of the process (Louroubi et al., 2019).

Scientific Research Applications

Catalytic Applications

One of the significant applications of derivatives similar to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is in catalysis. For example, pyrazolylamine ligands, closely related to the chemical , have been utilized in nickel(II) catalyzed oligomerization and polymerization of ethylene. The process depends on the solvent and co-catalyst, leading to various products, including high molecular weight linear high-density polyethylene. This demonstrates the compound's potential role in facilitating complex chemical reactions and synthesizing valuable polymers (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Material Synthesis

Derivatives of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One have been explored for synthesizing new materials with specific properties. For instance, novel isoxazoline incorporated pyrrole derivatives have been synthesized, displaying promising antibacterial activity due to the pyrrole ring structure. This indicates the potential of such compounds in developing new materials with antimicrobial properties (Kumar, Kumar, & Nihana, 2017).

Corrosion Inhibition

Research on pyrrole derivatives has also shown potential in corrosion inhibition. A new pyrrole derivative synthesized through a one-pot four-component coupling reaction demonstrated good efficiency in inhibiting steel corrosion. This suggests the utility of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One derivatives in protective coatings and treatments for metals, contributing to the longevity and durability of metal structures and components (Louroubi et al., 2019).

Fluorescent Chemosensors

Derivatives of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One have been identified as promising fluorescent chemosensors. A specific dimethylfuran tethered 2-aminopyridine-3-carbonitrile, derived from a similar synthesis process, has shown remarkable sensitivity as a chemosensor for Fe3+ ions and picric acid. This highlights the potential of such compounds in environmental monitoring and safety applications, detecting hazardous substances at very low concentrations (Shylaja, Rubina, Roja, & Kumar, 2020).

Luminescent Polymers

Research has also delved into the synthesis of highly luminescent polymers incorporating pyrrole derivatives. These polymers, containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibit strong fluorescence and are soluble in common organic solvents. Such materials are of interest for applications in optoelectronics and bioimaging, where high luminescence and stability in various solvents are desirable (Zhang & Tieke, 2008).

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-6(2)9-8(5)7(3)10/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZNMNSPWOIFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383996
Record name 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

CAS RN

1500-93-2
Record name 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1500-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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